molecular formula C21H16N4O7 B11545345 2-[(E)-({2-[(Furan-2-YL)formamido]acetamido}imino)methyl]phenyl 4-nitrobenzoate

2-[(E)-({2-[(Furan-2-YL)formamido]acetamido}imino)methyl]phenyl 4-nitrobenzoate

Cat. No.: B11545345
M. Wt: 436.4 g/mol
InChI Key: RTDFEQHVNUITBA-FSJBWODESA-N
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Description

2-[(E)-({2-[(Furan-2-YL)formamido]acetamido}imino)methyl]phenyl 4-nitrobenzoate is a complex organic compound that features a furan ring, a formamido group, and a nitrobenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-({2-[(Furan-2-YL)formamido]acetamido}imino)methyl]phenyl 4-nitrobenzoate typically involves multiple steps, including the formation of the furan ring, the introduction of the formamido group, and the esterification with 4-nitrobenzoic acid. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and efficiency, reducing the risk of contamination and improving the overall yield.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-({2-[(Furan-2-YL)formamido]acetamido}imino)methyl]phenyl 4-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The formamido group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dicarboxylic acid, while reduction of the nitro group may produce 2-[(E)-({2-[(Furan-2-YL)formamido]acetamido}imino)methyl]phenyl 4-aminobenzoate.

Scientific Research Applications

2-[(E)-({2-[(Furan-2-YL)formamido]acetamido}imino)methyl]phenyl 4-nitrobenzoate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-[(E)-({2-[(Furan-2-YL)formamido]acetamido}imino)methyl]phenyl 4-nitrobenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(E)-({2-[(Furan-2-YL)formamido]acetamido}imino)methyl]phenyl 4-nitrobenzoate is unique due to its combination of a furan ring, formamido group, and nitrobenzoate ester. This combination provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C21H16N4O7

Molecular Weight

436.4 g/mol

IUPAC Name

[2-[(E)-[[2-(furan-2-carbonylamino)acetyl]hydrazinylidene]methyl]phenyl] 4-nitrobenzoate

InChI

InChI=1S/C21H16N4O7/c26-19(13-22-20(27)18-6-3-11-31-18)24-23-12-15-4-1-2-5-17(15)32-21(28)14-7-9-16(10-8-14)25(29)30/h1-12H,13H2,(H,22,27)(H,24,26)/b23-12+

InChI Key

RTDFEQHVNUITBA-FSJBWODESA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)CNC(=O)C2=CC=CO2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)CNC(=O)C2=CC=CO2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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